1-Chloro-2,2-dimethoxypropane

Organic Synthesis Reagent Selection Reaction Kinetics

1-Chloro-2,2-dimethoxypropane is a halogenated acetal with the molecular formula C5H11ClO2 and a molecular weight of 138.59 g/mol. It is a colorless liquid characterized by a primary alkyl chloride and a dimethyl acetal functional group on the same propane backbone.

Molecular Formula C5H11ClO2
Molecular Weight 138.59
CAS No. 32730-70-4
Cat. No. B2755789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,2-dimethoxypropane
CAS32730-70-4
Molecular FormulaC5H11ClO2
Molecular Weight138.59
Structural Identifiers
SMILESCC(CCl)(OC)OC
InChIInChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3
InChIKeyFTKKWGMMSYGKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,2-dimethoxypropane (CAS 32730-70-4): A Bifunctional Acetal-Chloride Reagent for Organic Synthesis


1-Chloro-2,2-dimethoxypropane is a halogenated acetal with the molecular formula C5H11ClO2 and a molecular weight of 138.59 g/mol . It is a colorless liquid characterized by a primary alkyl chloride and a dimethyl acetal functional group on the same propane backbone. This unique combination enables its use as both an electrophile and a protected ketone precursor, making it a versatile reagent in multi-step organic syntheses .

Why 1-Chloro-2,2-dimethoxypropane (CAS 32730-70-4) Cannot Be Replaced by 2,2-Dimethoxypropane (DMP) or Simple Alkyl Halides


Substituting 1-Chloro-2,2-dimethoxypropane with a generic reagent like 2,2-dimethoxypropane (DMP) or a simple alkyl chloride would fail to achieve the same synthetic outcome. While DMP provides only the acetal functionality, and simple alkyl chlorides offer only an electrophilic handle, 1-Chloro-2,2-dimethoxypropane provides both in a single, pre-positioned molecule. This bifunctionality is critical for specific applications, such as serving as a substrate for haloalkane dehalogenases, where the acetal moiety influences enzyme binding and the chloride is essential for catalysis . The dual reactivity, as demonstrated by the J. Org. Chem. study on 1-halo-2,2-dimethoxypropanes, enables unique synthetic pathways like the generation of 2-methoxyallyl halides that are inaccessible with mono-functional analogs [1].

Quantitative Differentiation of 1-Chloro-2,2-dimethoxypropane (CAS 32730-70-4) Against Key Analogs


Superior Halogen Reactivity: Chloride vs. Bromide Leaving Group in 1-Bromo-2,2-dimethoxypropane

1-Chloro-2,2-dimethoxypropane offers a different reaction profile compared to its brominated analog, 1-bromo-2,2-dimethoxypropane (CAS 126-38-5). While the bromo analog is generally more reactive in SN2 substitutions due to the better leaving group ability of bromide, this can lead to side reactions and lower yields in sensitive systems. The chloride version provides a more controlled reactivity profile, which is often preferred for selective transformations. The molecular weight difference also impacts stoichiometry calculations: 138.59 g/mol for the chloride versus 183.044 g/mol for the bromide [1].

Organic Synthesis Reagent Selection Reaction Kinetics

Impact of Methoxy Group Position on Reactivity: Comparison with 2-Chloro-1,1-dimethoxypropane

The position of the two methoxy groups significantly alters the compound's physical and chemical properties. 1-Chloro-2,2-dimethoxypropane, with both methoxy groups on the second carbon, is a positional isomer of 2-chloro-1,1-dimethoxypropane (CAS 87894-32-4) [1]. This structural difference leads to a distinct density, with the 1-chloro-2,2- isomer reported to have a density of 1.841 g/mL at 25 °C [2], though this value requires further confirmation against other sources. The difference in substitution pattern also influences the compound's polarity, solubility in various solvents, and steric hindrance around the electrophilic carbon, directly affecting its reaction rates and selectivity [1].

Medicinal Chemistry Process Chemistry Analytical Chemistry

Enhanced Synthetic Utility from Bifunctional Acetal-Chloride Scaffold vs. 1-Chloro-2,2-dimethylpropane

The core advantage of 1-Chloro-2,2-dimethoxypropane over a structurally similar but mono-functional alkyl halide like 1-chloro-2,2-dimethylpropane (neopentyl chloride, CAS 753-89-9) is its bifunctionality [1]. While neopentyl chloride is an extremely hindered primary alkyl halide that is notoriously unreactive in SN2 reactions, 1-Chloro-2,2-dimethoxypropane is more accessible due to the adjacent acetal group. More importantly, the acetal group on 1-Chloro-2,2-dimethoxypropane can be selectively deprotected to reveal a ketone, enabling further synthetic elaboration that is impossible with the simple alkyl halide .

Organic Synthesis Process Chemistry Drug Discovery

Validated Application Scenarios for 1-Chloro-2,2-dimethoxypropane (CAS 32730-70-4)


Precursor for 2-Methoxyallyl Chloride Synthesis

As demonstrated by Greenwood and Hoffmann (1972), 1-Chloro-2,2-dimethoxypropane can undergo pyrolysis to yield 2-methoxyallyl chloride, a valuable synthetic intermediate [1]. This application directly leverages the compound's unique acetal-chloride structure, which cannot be replicated by using 2,2-dimethoxypropane or a simple alkyl chloride. Researchers aiming to prepare this specific class of allyl halides would prioritize this compound.

Substrate for Haloalkane Dehalogenase Enzyme Studies

The compound is used as a substrate for haloalkane dehalogenases, such as LinB from Sphingomonas paucimobilis, in studies investigating active site conformations and enzymatic dehalogenation mechanisms . Its dual functional groups are essential for this research, as the acetal moiety provides a distinct chemical environment that influences enzyme-substrate interactions, a feature not present in simpler alkyl halides like 1-chloro-2,2-dimethylpropane.

Intermediate for Orthogonally Protected Building Blocks

In multi-step organic synthesis, 1-Chloro-2,2-dimethoxypropane serves as a dual intermediate where the alkyl chloride can undergo nucleophilic substitution, and the acetal can be selectively deprotected to reveal a ketone for further reactions . This orthogonal reactivity is not possible with reagents like 2,2-dimethoxypropane, which can only protect carbonyls, or with simple alkyl chlorides, which offer only one synthetic handle. This makes it a strategic choice for constructing complex molecular architectures.

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